Ethanol,2-(2,4-diaminophenoxy)-
Description
Ethanol,2-(2,4-diaminophenoxy)-, also known as 2-(2,4-diaminophenoxy)ethanol, is a benzene derivative with the molecular formula C₈H₁₂N₂O₂. It is commonly utilized in the cosmetics industry as an oxidative hair dye component, often formulated as its sulfate or dihydrochloride salt . Key identifiers include:
- CAS Numbers:
- Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride
- Physical Properties: The dihydrochloride salt is a gray-to-pale pink-gray powder, soluble in water but insoluble in acetone and 95% ethanol . The sulfate salt lacks detailed physical property data .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(2,4-diaminophenoxy)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-5,11H,9-10H2,1H3 |
InChI Key |
OQWWMUWGSBRNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OC1=C(C=C(C=C1)N)N |
Synonyms |
2,4-diaminophenoxyethanol 2-(2',4'-diaminophenoxy)ethanol 2-(2',4'-diaminophenoxy)ethanol dihydrochloride 2-(2',4'-diaminophenoxy)ethanol sulfate 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1) |
Origin of Product |
United States |
Comparison with Similar Compounds
Primary Use :
- Oxidative hair dye at concentrations up to 4% when combined with hydrogen peroxide .
- Functions as a coupler, reacting with primary intermediates (e.g., p-phenylenediamine) to form colored complexes .
Comparison with Similar Compounds
Structural Analogs
2-(2,4-Dinitrophenoxy)ethanol
- CAS No.: 2831-60-9 .
- Key Differences: Replaces amino (-NH₂) groups with nitro (-NO₂) groups.
2,4-Diaminoanisole
- CAS No.: 615-05-4 (mentioned in comparative safety studies) .
- Key Differences: Contains a methoxy (-OCH₃) group instead of a hydroxyethoxy (-OCH₂CH₂OH) chain.
Functional Analogs in Hair Dyes
p-Phenylenediamine (PPD)
- CAS No.: 106-50-3.
- Comparison: PPD is a primary intermediate, whereas Ethanol,2-(2,4-diaminophenoxy)- acts as a coupler.
Salt Forms and Derivatives
Ethanol,2-(2,4-diaminophenoxy)- Dihydrochloride
Ethanol,2-(2,4-diaminophenoxy)- Sulfate
Physicochemical Comparison Table
Research Findings and Contradictions
- Genotoxicity: Negative results in E. coli WP2 and micronucleus tests . Positive results in Salmonella assays, attributed to metabolic activation .
- Dermal Absorption: Lower percutaneous absorption compared to 2,4-diaminoanisole, reducing systemic toxicity risk .
- Regulatory Status :
- Approved in the EU as a hair dye ingredient with concentration limits .
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